molecular formula C23H30N6O4S B3201496 3-(4-((2,4-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019105-05-5

3-(4-((2,4-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B3201496
CAS No.: 1019105-05-5
M. Wt: 486.6 g/mol
InChI Key: MDBOIZYPXSUHCR-UHFFFAOYSA-N
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Description

The compound 3-(4-((2,4-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted with a piperazinyl-sulfonyl group at position 3 and a 3,5-dimethylpyrazole moiety at position 4. Pyridazine derivatives are well-documented in medicinal chemistry for their diverse biological activities, including anti-bacterial, anti-viral, and anti-platelet aggregation properties . The piperazine ring in this compound is functionalized with a 2,4-diethoxyphenylsulfonyl group, which may enhance solubility and receptor-binding affinity due to the sulfonyl group’s polar nature.

Crystallographic software such as SHELX and WinGX are critical tools for resolving the three-dimensional structure of such compounds, enabling precise analysis of bond lengths, angles, and intermolecular interactions. Structure validation methods, as described by Spek , ensure the accuracy of these determinations.

Properties

IUPAC Name

3-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4S/c1-5-32-19-7-8-21(20(16-19)33-6-2)34(30,31)28-13-11-27(12-14-28)22-9-10-23(25-24-22)29-18(4)15-17(3)26-29/h7-10,15-16H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBOIZYPXSUHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Features Reported Activities Reference
Target Compound Pyridazine - 4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl (Position 3)
- 3,5-Dimethyl-1H-pyrazol-1-yl (Position 6)
- Sulfonyl group enhances polarity and binding affinity.
- Pyrazole improves metabolic stability.
Inferred: Potential anti-viral/anti-bacterial (based on pyridazine analogs).
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine - 4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl (Position 6)
- Chlorine at Position 3
- Chlorophenoxypropyl group increases lipophilicity.
- Chlorine may enhance halogen bonding.
Anti-bacterial, anti-viral (explicitly reported).
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone-Piperazine Hybrid - Triazole and dioxolane motifs
- Dichlorophenyl and isopropyl groups
- Bulky substituents may limit solubility.
- Triazole enhances metal-binding capacity.
Inferred: Anti-fungal (based on triazolone pharmacophores).

Key Findings:

Substituent Effects on Bioactivity: The target compound’s sulfonyl-piperazine group distinguishes it from the chlorophenoxypropyl-piperazine in . Sulfonyl groups are known to improve solubility and target specificity compared to ether-linked substituents, which are more lipophilic . The 3,5-dimethylpyrazole in the target compound may offer superior metabolic stability over the chlorine substituent in ’s analog, as methyl groups reduce oxidative degradation .

Piperazine Functionalization :

  • Piperazine rings modified with sulfonyl (target) vs. triazolone ( ) groups exhibit divergent pharmacological profiles. Sulfonyl-piperazines are often associated with kinase inhibition, whereas triazolone derivatives are linked to cytochrome P450 modulation.

Structural Conformation: Crystallographic tools like SHELXL and ORTEP-III have been used to resolve analogs such as those in , revealing that planar pyridazine cores facilitate π-π stacking in protein binding pockets.

Research Implications and Limitations

For instance, the anti-viral activity reported for similar compounds suggests plausible mechanisms for the target molecule. However, the diethoxy group’s bulkiness could reduce membrane permeability compared to smaller substituents like chlorine.

Contradictions arise in the role of piperazine substituents : sulfonyl groups may enhance solubility but could also increase off-target interactions compared to neutral ether linkages. Further in vitro studies are required to validate these hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((2,4-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((2,4-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

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